molecular formula C8H7ClN2O B14068920 2-(Chloromethyl)imidazo[1,2-a]pyridin-5-ol

2-(Chloromethyl)imidazo[1,2-a]pyridin-5-ol

Cat. No.: B14068920
M. Wt: 182.61 g/mol
InChI Key: BFRZEPPRJPECIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)imidazo[1,2-a]pyridin-5-ol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of a chloromethyl group at the 2-position and a hydroxyl group at the 5-position makes this compound unique and potentially useful in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyridin-5-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-chloromethylpyridine with formamide under acidic conditions can lead to the formation of the imidazo[1,2-a]pyridine core . The hydroxyl group can then be introduced through subsequent functionalization reactions.

Industrial Production Methods

Industrial production of this compound may involve multistep synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)imidazo[1,2-a]pyridin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Chloromethyl)imidazo[1,2-a]pyridin-5-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)imidazo[1,2-a]pyridin-5-ol involves its interaction with specific molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins or nucleic acids, potentially disrupting their normal function. The hydroxyl group can also participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)imidazo[1,2-a]pyridin-5-ol is unique due to the presence of both the chloromethyl and hydroxyl groups, which provide distinct reactivity and potential for diverse chemical modifications. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

2-(chloromethyl)-1H-imidazo[1,2-a]pyridin-5-one

InChI

InChI=1S/C8H7ClN2O/c9-4-6-5-11-7(10-6)2-1-3-8(11)12/h1-3,5,10H,4H2

InChI Key

BFRZEPPRJPECIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N2C=C(NC2=C1)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.